molecular formula C16H13ClN2O B5708534 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole

Cat. No. B5708534
M. Wt: 284.74 g/mol
InChI Key: UNXIOEWBSBAZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole, also known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. CDDO has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole is complex and involves multiple pathways. 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory cytokines and chemokines. Additionally, 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been found to activate the JAK/STAT pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cancer cell growth and proliferation. 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has also been found to improve insulin sensitivity and reduce the risk of metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable and easily synthesized compound that can be readily modified for specific applications. However, 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has some limitations for lab experiments. It is a highly reactive compound that can interact with other molecules in the cell, making it difficult to isolate its specific effects. Additionally, 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole. One direction is the development of more potent and selective analogs of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole for specific therapeutic applications. Another direction is the investigation of the potential of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole in combination with other drugs for synergistic effects. Additionally, the mechanisms of action of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole need to be further elucidated to fully understand its therapeutic potential. Finally, the potential of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole for the treatment of metabolic disorders such as diabetes and obesity needs to be further explored.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 3,5-dimethylphenylhydrazine and 4-chlorobenzaldehyde in the presence of a base. The resulting product is then subjected to cyclization to form the oxadiazole ring.

Scientific Research Applications

3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has also been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, 3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole has been found to exhibit anticancer effects by inducing apoptosis and inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

3-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-7-11(2)9-13(8-10)16-18-15(19-20-16)12-3-5-14(17)6-4-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXIOEWBSBAZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole

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